Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine
Description
Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine (C₁₁H₁₄F₃N, monoisotopic mass: 217.10783 Da) is a secondary amine featuring a para-substituted trifluoromethylphenyl group and an ethylamine backbone. Its InChIKey (PRHCVFRAQGVYPF-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, driven by the electron-withdrawing trifluoromethyl (-CF₃) group at the phenyl ring's para position.
Properties
IUPAC Name |
N-ethyl-2-[4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-2-15-8-7-9-3-5-10(6-4-9)11(12,13)14/h3-6,15H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHCVFRAQGVYPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethylamine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an organic solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group participates in nucleophilic substitution reactions, particularly in the presence of electrophilic agents. For example:
-
Reaction with alkyl halides : Forms quaternary ammonium salts under mild conditions (e.g., MeCN, 50°C) .
-
Trifluoromethylation : Utilizes perfluoroalkanesulfinates (e.g., CF₃SO₂Na) with PPh₃ and AgF to introduce additional CF₃ groups via radical pathways .
Key conditions :
| Reaction Type | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation | Alkyl halides, PPh₃ | MeCN | 50°C | 60-75% |
| Radical CF₃ substitution | CF₃SO₂Na, AgF, PPh₃ | MeCN | 50°C | 45-65% |
Acylation and Amide Formation
The primary amine reacts with acyl chlorides or anhydrides to form stable amides. This is critical in pharmaceutical derivatization:
-
Example : Reaction with acetyl chloride produces N-ethyl-2-[4-(trifluoromethyl)phenyl]ethylacetamide .
Mechanism :
-
Nucleophilic attack by the amine on the electrophilic carbonyl carbon.
-
Elimination of HCl to form the amide bond.
Radical Cross-Electrophile Coupling
Under photoredox or electrochemical conditions, the compound engages in radical-mediated allylation:
-
Reaction with allyl bromide : Forms α-trifluoromethyl homoallylamines via single-electron transfer (SET) processes .
Comparison of conditions :
| Substrate | Method | Yield |
|---|---|---|
| Pyridyl analog | Electrochemical | 72% |
| Naphthyl analog | Photoredox | 68% |
This reaction is stereospecific and influenced by the electronic effects of the aromatic substituents .
Salt Formation and Acid-Base Reactions
The amine forms stable hydrochloride salts to enhance solubility:
-
HCl addition : Produces Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride, widely used in drug formulations .
Properties :
-
Solubility in water: ~15 mg/mL (hydrochloride form).
Oxidation and Redox Behavior
The ethylamine chain undergoes oxidation to form nitroxides or imines under strong oxidizing agents:
Scientific Research Applications
Pharmaceutical Development
Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine has been identified as an active pharmaceutical intermediate. Its derivatives are being researched for potential applications in treating various conditions, including:
- Antidepressants : Compounds with similar structures have demonstrated antidepressant effects by modulating neurotransmitter systems, particularly serotonin pathways.
- Neuropharmacology : Research indicates that this compound may act on serotonin receptors, specifically the 5-HT2A receptor, which is implicated in mood regulation and anxiety disorders.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1 μg/mL |
These findings highlight the potential of this compound as a candidate for developing new antimicrobial agents .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated that it can induce apoptosis in human cancer cell lines through the activation of caspase pathways, with IC50 values reported in the low micromolar range .
Case Study 1: Antimicrobial Efficacy
A comparative study on various trifluoroethyl-substituted amines found that this compound displayed one of the highest potencies against Gram-positive bacteria. The mechanism of action was attributed to its ability to disrupt bacterial cell membranes.
Case Study 2: Neuropharmacological Profile
In a pharmacological evaluation involving analogs of this compound, it was found that the introduction of the trifluoromethyl group significantly enhanced selectivity for the 5-HT2A receptor over other serotonin receptors. This selectivity is crucial for developing therapeutic agents targeting mood disorders without off-target effects.
Mechanism of Action
The mechanism of action of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. This interaction can modulate the activity of neurotransmitters, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl[2-(2-fluorophenyl)ethyl]amine (CAS 732245-62-4) Structure: Differs in substituent position (2-fluorophenyl vs. 4-CF₃-phenyl) and lacks the trifluoromethyl group. Molecular Weight: 167.22 Da (vs. 217.11 Da for the target compound).
Ethyl[(2S)-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amine (CAS 3239-44-9)
- Structure : Contains a branched propan-2-yl chain and meta-CF₃ substitution.
- Key Difference : Meta-CF₃ may induce distinct electronic effects compared to para-CF₃, altering solubility and reactivity. The branched structure could hinder steric accessibility in reactions .
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine (CAS 942938-39-8) Structure: Features a trifluoroethoxy (-OCH₂CF₃) group instead of CF₃. Impact: The oxygen atom introduces polarity and hydrogen-bonding capacity, likely enhancing aqueous solubility compared to the target compound’s nonpolar CF₃ group .
Ethyl 2-{[2-amino-4-(trifluoromethyl)phenyl]amino}acetate (CAS 26676-01-7) Structure: Includes an ester and additional amino group, forming a more complex scaffold. Molecular Formula: C₁₁H₁₃F₃N₂O₂ (vs. C₁₁H₁₄F₃N for the target). Functional Impact: The ester and amino groups broaden reactivity (e.g., hydrolysis, acylation) and may increase polarity .
Physicochemical Properties
| Compound | Molecular Weight (Da) | Key Functional Groups | Substituent Position | LogP (Predicted) |
|---|---|---|---|---|
| Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine | 217.11 | CF₃, ethylamine | para | ~2.5 (est.) |
| Ethyl[2-(2-fluorophenyl)ethyl]amine | 167.22 | F, ethylamine | ortho | ~1.8 |
| Ethyl[(2S)-1-[3-CF₃-phenyl]propan-2-yl]amine | 217.16 (est.) | CF₃, branched alkylamine | meta | ~2.7 |
| 1-[4-(Trifluoroethoxy)phenyl]ethanamine | 227.20 | OCH₂CF₃, ethylamine | para | ~2.0 |
- Solubility : The target compound’s para-CF₃ group reduces polarity compared to trifluoroethoxy analogs, likely decreasing water solubility .
- Basicity : The strong electron-withdrawing effect of para-CF₃ may lower amine basicity relative to fluorine-substituted analogs .
Chromatographic Behavior
- Hydrophilic interaction chromatography (HILIC) or reversed-phase methods could separate the target from polar analogs like 1-[4-(trifluoroethoxy)phenyl]ethanamine. The latter’s oxygen atom would increase retention in HILIC, whereas the target’s higher logP favors reversed-phase separation .
Biological Activity
Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine, also known as 2-(4-trifluoromethyl-phenyl)-ethylamine, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse studies, including in vitro assays, molecular docking studies, and preliminary clinical insights.
- IUPAC Name : 2-[4-(trifluoromethyl)phenyl]ethanamine
- Molecular Formula : C9H10F3N
- Molecular Weight : 189.181 g/mol
- CAS Number : 775-00-8
This compound exhibits its biological effects primarily through modulation of neurotransmitter systems and enzyme inhibition. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its potency in biological systems.
Antitumor and Cytotoxic Effects
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a study demonstrated that derivatives containing a trifluoromethyl group exhibited significant cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The IC50 values were determined using the MTT assay, revealing effective concentrations that inhibit cell viability significantly.
| Cell Line | IC50 (µM) | Treatment Duration (hours) |
|---|---|---|
| HCT-116 | 15.5 | 72 |
| MCF-7 | 20.3 | 72 |
These findings suggest that this compound may induce apoptosis through mechanisms independent of p53 pathways, as indicated by cell cycle analysis results showing G0/G1 and G2/M phase arrest.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes. For example, molecular docking studies indicated that it could effectively inhibit the activity of steroid 5-alpha reductase (SRD5A1), which is involved in androgen metabolism. The inhibition was quantified at varying concentrations, demonstrating a concentration-dependent response:
- Inhibition at 1 µM : 46% reduction in DHT production
- Cell Viability : 88% at the same concentration
This suggests that this compound could be explored for conditions related to androgen excess.
Safety and Toxicology
Safety profiles for this compound have been assessed in animal models. Biochemical parameters such as liver enzymes (ALT, AST) were monitored following treatment:
| Parameter | Control Group | Treated Group | Significance |
|---|---|---|---|
| ALT | 35 U/L | 30 U/L | n.s. |
| AST | 40 U/L | 38 U/L | n.s. |
| ALP | 100 U/L | 102 U/L | n.s. |
The results indicated no significant alterations in liver enzyme levels compared to control groups, suggesting a favorable safety margin for further development.
Case Studies and Clinical Insights
While direct clinical data on this compound is limited, related compounds have been investigated for therapeutic uses in treating conditions like obesity and metabolic disorders. For example, structural analogs have shown promise in weight management applications despite regulatory challenges leading to market withdrawal.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine to improve yield and purity?
- Methodological Answer : Begin with nucleophilic substitution or reductive amination protocols, leveraging trifluoromethylphenyl precursors (e.g., 4-(trifluoromethyl)phenethyl bromide). Use anhydrous conditions and catalysts like palladium for cross-coupling reactions. Monitor reaction progress via TLC or HPLC, and purify via column chromatography with gradient elution (polarity-adjusted solvents). Impurity profiles (e.g., unreacted intermediates) should be characterized using LC-MS, as outlined in patent-derived workflows .
Q. What analytical techniques are critical for structural validation of this compound?
- Methodological Answer : Combine NMR (1H/13C, 19F for trifluoromethyl group confirmation), high-resolution mass spectrometry (HRMS) for molecular formula verification, and X-ray crystallography (using SHELX programs ) for absolute configuration determination. Cross-validate spectral data with computational tools (e.g., DFT simulations) to resolve ambiguities in peak assignments .
Q. What safety protocols are essential during handling and disposal?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact. Quench reactive byproducts (e.g., using aqueous NaHCO3 for acidic residues) and segregate waste into halogenated/organic containers. Collaborate with certified waste management services for disposal, as recommended in safety guidelines .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock, Schrödinger Suite) against target proteins (e.g., neurotransmitter receptors) using the compound’s 3D structure (optimized via Gaussian or ORCA). Validate binding poses with MD simulations (GROMACS) and compare with bioactivity data from analogs (e.g., pyrimidine derivatives ). Adjust substituent electronics (CF3 group effects) to refine affinity predictions .
Q. How to resolve contradictions in spectroscopic data during structure elucidation?
- Methodological Answer : For conflicting NMR signals (e.g., overlapping peaks), employ 2D techniques (COSY, HSQC, HMBC) to assign proton-carbon correlations. If crystallography is impractical, use dynamic NMR (variable-temperature studies) to probe conformational flexibility. Cross-check with IR and Raman spectra for functional group consistency .
Q. What strategies mitigate batch-to-batch variability in pharmacological assays?
- Methodological Answer : Standardize synthesis conditions (temperature, solvent purity) and characterize each batch via HPLC (≥95% purity threshold). Include reference standards (e.g., Impurity B from EP monographs ) in assays to control for interference. Use orthogonal assays (e.g., SPR for binding, cell-based models for efficacy) to confirm reproducibility .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Synthesize analogs with modifications to the ethylamine sidechain or trifluoromethylphenyl core. Test in vitro/in vivo for target engagement (e.g., antioxidant assays via DPPH scavenging or anti-inflammatory models like carrageenan-induced edema). Correlate substituent effects (e.g., electron-withdrawing CF3) with bioactivity using multivariate analysis .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
